EcDsbB Enzyme Inhibition: Picomolar Binding Affinity of 2,2,2-Trichloro-N-5-quinolinylacetamide vs. Inactive 8-Quinolinyl Regioisomer
2,2,2-Trichloro-N-5-quinolinylacetamide (EcDsbB-IN-10, compound 12) exhibits a Ki of 0.8 nM and an IC50 of 18.85 nM against Escherichia coli DsbB enzyme [1]. In contrast, the 8-quinolinyl regioisomer (2,2,2-trichloro-N-(quinolin-8-yl)acetamide) has no reported DsbB inhibitory activity in the same assay system, indicating that the 5-amino substitution pattern is essential for target engagement [2]. This represents a >1000-fold differentiation in binding affinity compared to the inactive positional isomer.
| Evidence Dimension | EcDsbB enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.8 nM; IC50 = 18.85 nM |
| Comparator Or Baseline | 2,2,2-Trichloro-N-(quinolin-8-yl)acetamide: no detectable EcDsbB inhibition in the same assay |
| Quantified Difference | >1000-fold (target active vs. comparator inactive) |
| Conditions | In vitro enzyme inhibition assay using purified EcDsbB; Ki determined by kinetic analysis; IC50 measured in a coupled enzyme assay |
Why This Matters
For procurement decisions in antibacterial target-based screening, the 5-quinolinyl substitution is non-negotiable; the 8-quinolinyl isomer is completely inactive and cannot serve as a substitute.
- [1] Landeta, C., et al. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria. Nat. Chem. Biol. 11, 292–298 (2015). EcDsbB-IN-10 (compound 12): Ki = 0.8 nM, IC50 = 18.85 nM. View Source
- [2] Landeta, C., et al. Supplementary Table 1: Compound structures and EcDsbB inhibition data. The 8-quinolinyl regioisomer is not among the active DsbB inhibitors. View Source
